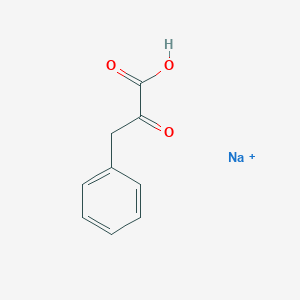

Natriumphenylpyruvat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium phenylpyruvate (SPP) is a compound composed of sodium, phenyl, and pyruvate. It is a white, water-soluble powder that is used in various scientific research applications. SPP is used in both in vivo and in vitro studies and has a wide range of biological and biochemical effects. It is a promising compound for use in laboratory experiments due to its many advantages and few limitations.

Wissenschaftliche Forschungsanwendungen

Substrat für Phenylpyruvat-Decarboxylase

Phenylpyruvat-Decarboxylase ist ein Enzym, das die Decarboxylierung von Phenylbrenztraubensäure zu Phenylacetaldehyd katalysiert. Natriumphenylpyruvat kann als Substrat in Forschungsstudien verwendet werden, die die Aktivität und Funktion dieses Enzyms untersuchen .

Substrat für Phenylpyruvat-Tautomerase

Phenylpyruvat-Tautomerase, auch bekannt als Makrophagen-Migrationshemmfaktor (MIF), ist ein Enzym mit Tautomerase- und Zytokinaktivität. This compound kann als Substrat in Forschungsstudien verwendet werden, die die Tautomeraseaktivität von MIF untersuchen .

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sodium phenylpyruvate plays a role in biochemical reactions, particularly in the metabolism of phenylalanine. It interacts with enzymes such as phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), which are involved in the conversion of phenylpyruvate to phenylacetic acid . These interactions are crucial for the biosynthesis of phenylalanine via the phenylpyruvate pathway .

Cellular Effects

In cellular processes, sodium phenylpyruvate has been found to influence cell function. For instance, it has been shown to reduce oxygen consumption . In Escherichia coli, sodium phenylpyruvate has been used as a substrate for the production of D-phenyllactic acid . Moreover, it has been implicated in the production of fragrant benzenoid–phenylpropanoids in Petunia × hybrida flowers .

Molecular Mechanism

At the molecular level, sodium phenylpyruvate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to phenylacetic acid by the action of PPFOR and PPDC . This conversion is a key step in the phenylpyruvate pathway for phenylalanine biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium phenylpyruvate can change over time. For example, in a study involving Bacillus coagulans, sodium phenylpyruvate was effectively converted to D-phenyllactic acid at a high concentration and productivity under optimal conditions .

Metabolic Pathways

Sodium phenylpyruvate is involved in the metabolic pathway of phenylalanine. It is a key intermediate in the phenylpyruvate pathway for phenylalanine biosynthesis . This pathway splits from the known plastidial arogenate pathway at chorismate, instead of prephenate .

Transport and Distribution

It is known that pyruvate, a similar compound, is transported across the inner mitochondrial membrane .

Subcellular Localization

The subcellular localization of sodium phenylpyruvate is not well defined. Given its role in phenylalanine biosynthesis, it is likely to be found in the cytosol where this process occurs .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium phenylpyruvate involves the reaction between phenylpyruvic acid and sodium hydroxide.", "Starting Materials": ["Phenylpyruvic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve 1 mole of Phenylpyruvic acid in 2 moles of water.", "Slowly add 1.5 moles of Sodium hydroxide to the above solution with constant stirring.", "Heat the reaction mixture at 60-70°C for 1-2 hours.", "Cool the reaction mixture to room temperature and filter the solid obtained.", "Wash the solid with water and dry it to obtain Sodium phenylpyruvate." ] } | |

CAS-Nummer |

114-76-1 |

Molekularformel |

C9H8NaO3 |

Molekulargewicht |

187.15 g/mol |

IUPAC-Name |

sodium;2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12); |

InChI-Schlüssel |

UZVNBCKXIIHMIH-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.[Na] |

Andere CAS-Nummern |

114-76-1 |

Physikalische Beschreibung |

White crystalline powder; very faint savoury aroma |

Verwandte CAS-Nummern |

156-06-9 (Parent) |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

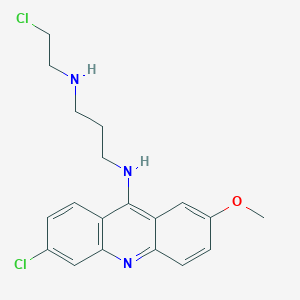

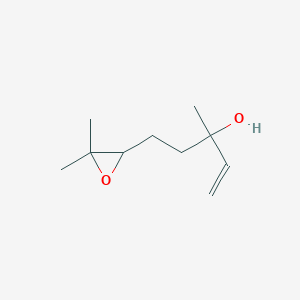

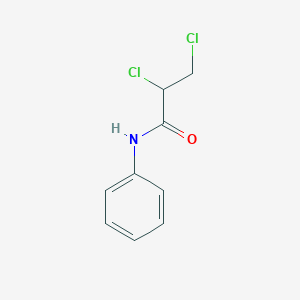

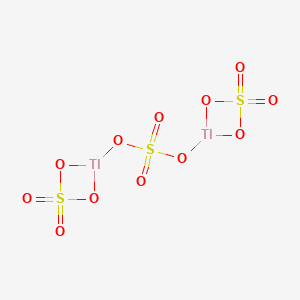

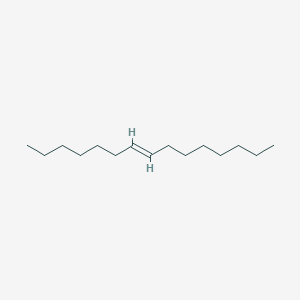

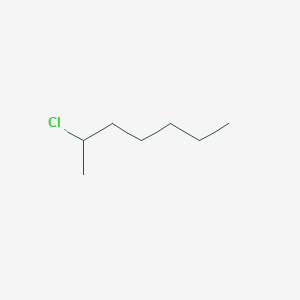

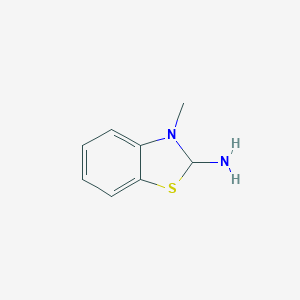

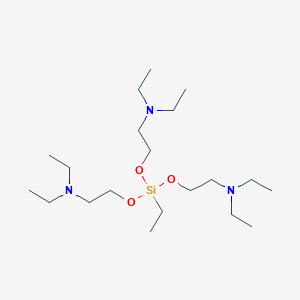

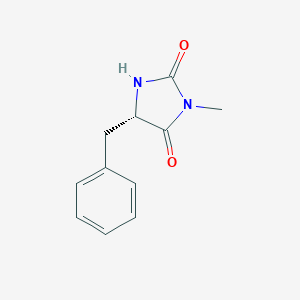

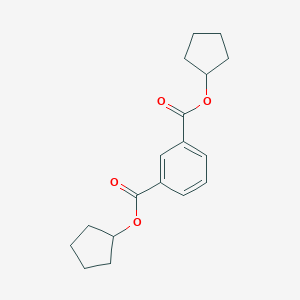

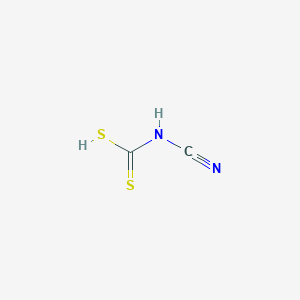

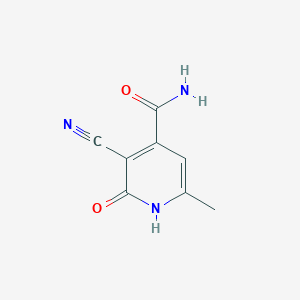

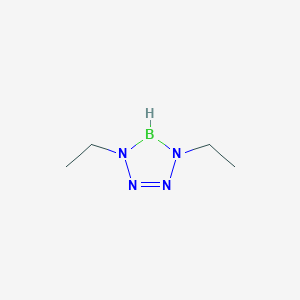

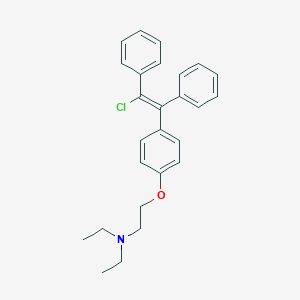

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.